Cas no 1935175-97-5 (6,10-diazaspiro4.6undecan-11-one)

6,10-Diazaspiro[4.6]undecan-11-one is a bicyclic spiro compound featuring a diaza core structure, which imparts unique reactivity and versatility in synthetic chemistry. Its rigid spirocyclic framework enhances stereochemical control, making it valuable for constructing complex molecular architectures. The compound’s dual nitrogen atoms offer multiple coordination sites, facilitating applications in catalysis, ligand design, and pharmaceutical intermediates. Its stability under varied conditions and compatibility with diverse reaction pathways further underscore its utility in organic synthesis. Researchers favor this scaffold for its potential in developing bioactive molecules, owing to its balanced lipophilicity and structural tunability.
6,10-diazaspiro4.6undecan-11-one structure
1935175-97-5 structure
Product Name:6,10-diazaspiro4.6undecan-11-one
CAS No:1935175-97-5
MF:C9H16N2O
MW:168.236142158508
MDL:MFCD31420746
CID:5192323
PubChem ID:131118273
Update Time:2025-06-30

6,10-diazaspiro4.6undecan-11-one Chemical and Physical Properties

Names and Identifiers

    • 6,10-Diazaspiro[4.6]undecan-11-one
    • 6,10-diazaspiro4.6undecan-11-one
    • MDL: MFCD31420746
    • Inchi: 1S/C9H16N2O/c12-8-9(4-1-2-5-9)11-7-3-6-10-8/h11H,1-7H2,(H,10,12)
    • InChI Key: GCMWRLUFIKNYQL-UHFFFAOYSA-N
    • SMILES: C1C2(C(=O)NCCCN2)CCC1

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Additional information on 6,10-diazaspiro4.6undecan-11-one

Introduction to 6,10-diazaspiro[4.6]undecan-11-one (CAS No. 1935175-97-5)

6,10-diazaspiro[4.6]undecan-11-one, identified by the Chemical Abstracts Service Number (CAS No.) 1935175-97-5, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This spirocyclic ketone features a fused bicyclic system consisting of a six-membered and a ten-membered ring, interconnected by a single oxygen atom, with two nitrogen atoms incorporated into the framework. The compound's distinctive architecture presents an intriguing scaffold for the development of novel bioactive molecules.

The synthesis of 6,10-diazaspiro[4.6]undecan-11-one involves sophisticated organic transformations, including cyclization and functional group interconversions, which highlight its synthetic challenge and complexity. The presence of both nitrogen and oxygen heteroatoms in close proximity within the spirocyclic core imparts unique electronic and steric properties, making it a promising candidate for modulating biological targets. Recent advances in computational chemistry have enabled researchers to predict potential binding modes of this compound with various protein receptors, suggesting its utility in drug discovery.

In the realm of medicinal chemistry, spirocyclic compounds have been recognized for their ability to exhibit high binding affinity and selectivity due to their rigid three-dimensional structures. The nitrogen atoms in 6,10-diazaspiro[4.6]undecan-11-one can serve as hydrogen bond donors or acceptors, facilitating interactions with biological macromolecules. This feature has been exploited in the design of molecules targeting enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer metabolism.

Recent studies have demonstrated the potential of 6,10-diazaspiro[4.6]undecan-11-one as a lead compound for developing inhibitors of poly(ADP-ribose) polymerases (PARPs), which are enzymes implicated in DNA repair and cell signaling. PARP inhibitors have gained prominence as therapeutic agents in treating diseases such as breast cancer and ovarian cancer, particularly in patients with BRCA mutations. The spirocyclic scaffold of 6,10-diazaspiro[4.6]undecan-11-one offers a distinct chemical space compared to existing PARP inhibitors, potentially leading to the discovery of next-generation drugs with improved efficacy and reduced side effects.

The compound's structural motif also resembles that of certain natural products known for their pharmacological activities. For instance, spiropyrrolones and spirosindulenes have been reported to possess antimicrobial, anti-inflammatory, and antitumor properties. By leveraging the structural features of 6,10-diazaspiro[4.6]undecan-11-one, chemists can design derivatives with enhanced biological activity by modifying substituents on the spirocyclic core or introducing additional functional groups.

From a computational perspective, virtual screening methods have been employed to identify potential binding interactions between 6,10-diazaspiro[4.6]undecan-11-one and target proteins using molecular docking simulations. These studies have revealed that the compound can interact with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key players in inflammation regulation. Furthermore, its ability to cross the blood-brain barrier has been explored using passive diffusion models, suggesting its potential as a central nervous system (CNS) therapeutic.

The synthetic accessibility of 6,10-diazaspiro[4.6]undecan-11-one has been improved through recent methodologies involving transition-metal-catalyzed reactions and asymmetric synthesis techniques. These advancements have enabled the preparation of enantiomerically pure forms of the compound, which are essential for evaluating its stereoselective interactions with biological targets. Chiral auxiliaries and catalysts have been employed to achieve high yields and enantiomeric excesses during key synthetic steps.

In conclusion,6,10-diazaspiro[4.6]undecan-11-one (CAS No. 1935175-97-5) represents a structurally fascinating molecule with significant potential in drug discovery and medicinal chemistry. Its unique spirocyclic framework combined with functional heteroatoms makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research efforts are focused on optimizing its synthesis, exploring its biological activities, and translating these findings into clinical applications.

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